Ethyl 3-mercaptopropionate
Overview
Description
Ethyl 3-mercaptopropionate is an organosulfur compound with the molecular formula C5H10O2S . It is a colorless to pale yellow liquid with a characteristic odor. This compound is primarily used as an intermediate in organic synthesis and has applications in various fields, including pharmaceuticals, agrochemicals, and materials science .
Mechanism of Action
Target of Action
Ethyl 3-mercaptopropionate, also known as 3-Mercaptopropanoic Acid Ethyl Ester, is a chemical compound with the molecular formula C5H10O2S . It primarily targets hydrophobic protein fractions in the rat cerebral cortex . These proteins play a crucial role in various biochemical processes, including signal transduction and cellular communication.
Mode of Action
The compound interacts with its targets by inhibiting the binding of L-glutamate and L-aspartate to the hydrophobic protein fraction . This interaction results in a significant decrease in the binding of these neurotransmitters, thereby altering the normal functioning of the targeted proteins .
Biochemical Pathways
The inhibition of L-glutamate and L-aspartate binding affects the glutamatergic and aspartatergic pathways These pathways are critical for neurotransmission in the central nervous system
Pharmacokinetics
Its physical properties such as boiling point (75-76 °c/10 mmhg) and density (1059 g/mL at 20 °C) suggest that it may have good bioavailability .
Result of Action
Its ability to inhibit the binding of l-glutamate and l-aspartate to hydrophobic proteins suggests that it may have significant effects on neurotransmission and other neurological processes .
Action Environment
Environmental factors can influence the action, efficacy, and stability of this compound. For instance, the compound should be stored in a cool, well-ventilated area away from heat and open flames to maintain its stability . Furthermore, the compound’s action may be influenced by the physiological environment, such as the pH and temperature of the body.
Preparation Methods
Synthetic Routes and Reaction Conditions: Ethyl 3-mercaptopropionate can be synthesized through the esterification of 3-mercaptopropionic acid with ethanol. The reaction typically involves the use of an acid catalyst such as sulfuric acid. The reaction conditions include heating the mixture under reflux to facilitate the esterification process .
Industrial Production Methods: In industrial settings, the production of this compound involves continuous processes where 3-mercaptopropionic acid and ethanol are fed into a reactor. The reaction mixture is then subjected to distillation to separate the desired ester from the reaction by-products. The process is optimized to achieve high yields and purity .
Chemical Reactions Analysis
Types of Reactions: Ethyl 3-mercaptopropionate undergoes various chemical reactions, including:
Oxidation: The thiol group can be oxidized to form disulfides or sulfonic acids.
Reduction: The ester group can be reduced to the corresponding alcohol.
Substitution: The thiol group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride are used.
Substitution: Reagents like alkyl halides can be used for nucleophilic substitution reactions.
Major Products Formed:
Oxidation: Disulfides, sulfonic acids.
Reduction: Alcohols.
Substitution: Thioethers
Scientific Research Applications
Ethyl 3-mercaptopropionate has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: It serves as a reagent in the modification of biomolecules.
Medicine: It is investigated for its potential use in drug development.
Industry: It is used in the production of polymers and as a flavoring agent in the food industry
Comparison with Similar Compounds
3-Mercaptopropionic acid: Shares the thiol group but lacks the ester functionality.
Methyl 3-mercaptopropionate: Similar structure but with a methyl ester instead of an ethyl ester.
Pentaerythritol tetrakis (3-mercaptopropionate): A more complex molecule with multiple thiol groups.
Uniqueness: this compound is unique due to its combination of a thiol and an ester group, which allows it to participate in a wide range of chemical reactions. This dual functionality makes it a versatile intermediate in organic synthesis .
Properties
IUPAC Name |
ethyl 3-sulfanylpropanoate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H10O2S/c1-2-7-5(6)3-4-8/h8H,2-4H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CJQWLNNCQIHKHP-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CCS | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H10O2S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID7063922 | |
Record name | Ethyl 3-mercaptopropionate | |
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Molecular Weight |
134.20 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Liquid; [Sigma-Aldrich MSDS], clear liquid | |
Record name | Ethyl 3-mercaptopropionate | |
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Record name | Ethyl 3-mercaptopropionate | |
Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |
URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1105/ | |
Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |
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Boiling Point |
75.00 to 76.00 °C. @ 10.00 mm Hg | |
Record name | Ethyl 3-mercaptopropanoic acid | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0040410 | |
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Density |
density: 1.054 | |
Record name | Ethyl 3-mercaptopropionate | |
Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |
URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1105/ | |
Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |
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CAS No. |
5466-06-8 | |
Record name | Ethyl 3-mercaptopropionate | |
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URL | https://commonchemistry.cas.org/detail?cas_rn=5466-06-8 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
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Record name | Ethyl 3-mercaptopropionate | |
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Record name | ETHYL 3-MERCAPTOPROPIONATE | |
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Record name | Propanoic acid, 3-mercapto-, ethyl ester | |
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Record name | Ethyl 3-mercaptopropionate | |
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Record name | Ethyl 3-mercaptopropionate | |
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Record name | ETHYL 3-MERCAPTOPROPIONATE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/22GQZ8P70D | |
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Record name | Ethyl 3-mercaptopropanoic acid | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0040410 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is Ethyl 3-Mercaptopropionate known for?
A: this compound is a volatile thiol compound prized for its potent aroma. It is found in various foods, including Munster and Camembert cheese [, ], Concord grapes [], and aged Champagne []. Its aroma is described as pleasant, fruity, and reminiscent of grapes, rhubarb, and even possessing empyreumatic nuances [, ].
Q2: How does the structure of this compound relate to its reactivity in polymerization reactions?
A: The structure of this compound, containing a thiol (-SH) group, makes it highly reactive in thiol-ene photopolymerizations. Research has shown that its reaction rate is influenced by the type of alkene present []. For example, terminal alkenes react rapidly and completely with this compound, while internal trans enes show reduced reactivity and conversion due to steric strain [].
Q3: Are there any applications of this compound in organic synthesis?
A: Yes, this compound can act as a nucleophile in nucleophilic aromatic substitutions of aryl halides, particularly under microwave heating conditions []. This reaction allows for the introduction of a thioether functional group to aromatic compounds.
Q4: Can this compound be used in the synthesis of peptides?
A: Indeed, this compound plays a crucial role in solid-phase peptide synthesis. It can be used to generate Fmoc (glyco)peptide thioesters, which are valuable building blocks for creating larger peptide chains [].
Q5: How does this compound interact with metalloenzymes?
A: Studies on metallo-β-lactamases (MBLs), specifically IMP-1 and IMP-6, revealed that this compound can inhibit their activity []. Interestingly, the inhibition mechanism differs between the two enzymes. It acts as a competitive inhibitor for IMP-1 but a noncompetitive inhibitor for IMP-6, highlighting the importance of specific amino acid residues in the enzyme's active site [].
Q6: Can this compound be utilized in biocatalytic reactions?
A: Research has shown that this compound can act as a methyl trap in the biocatalytic demethylation of guaiacol derivatives []. This anaerobic demethylation process, mediated by cobalamin-dependent methyltransferases, offers a promising alternative to oxygen-dependent methods, especially for sensitive substrates like catechol derivatives [].
Q7: Has this compound been identified in alcoholic beverages?
A: Yes, this compound has been detected in both aged Champagne wines [] and Concord grapes []. Its presence is thought to contribute to the characteristic aroma profiles of these beverages.
Q8: Are there any analytical techniques used to quantify this compound in food products?
A: Researchers employ techniques like gas chromatography coupled with pulse flame photometry, mass spectrometry, and olfactometry to identify and quantify this compound in cheese []. In sparkling wines, headspace solid-phase microextraction coupled to gas-chromatography-mass spectrometry (HS-SPME-GC/MS) is used to quantify this compound [].
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